

Itraconazole: A Repurposed Antifungal with Potent In Vivo Anti-Tumor Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itrazole*

Cat. No.: *B100856*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Itraconazole, a triazole antifungal agent approved by the FDA for the treatment of systemic fungal infections, has emerged as a promising candidate for drug repurposing in oncology.^{[1][2]} ^{[3][4]} A growing body of preclinical and clinical evidence demonstrates its ability to inhibit tumor growth *in vivo* through a variety of mechanisms, including the disruption of critical signaling pathways and the inhibition of angiogenesis.^{[1][2][3]} This technical guide provides a comprehensive overview of the *in vivo* anti-tumor effects of itraconazole, with a focus on its mechanisms of action, quantitative efficacy data from preclinical models, and detailed experimental methodologies.

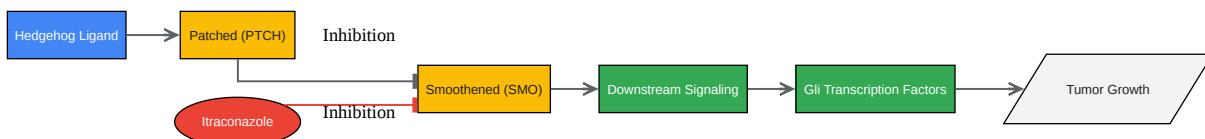
Core Mechanisms of In Vivo Anti-Tumor Activity

Itraconazole's anti-cancer properties are attributed to several distinct, yet potentially interconnected, mechanisms of action that disrupt tumor growth and survival.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, promoting tumor growth and survival.^{[5][6][7]} Itraconazole has been identified as a potent antagonist of the Hh pathway.^{[5][6]} It acts on the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein, but

through a mechanism distinct from other known SMO antagonists like cyclopamine.^{[5][6][8]} By inhibiting SMO, itraconazole prevents the downstream activation of Gli transcription factors, which are responsible for transcribing genes involved in cell proliferation and survival.^[9] This inhibition has been shown to suppress the growth of Hh-dependent tumors such as medulloblastoma and basal cell carcinoma *in vivo*.^{[5][10]}



[Click to download full resolution via product page](#)

Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

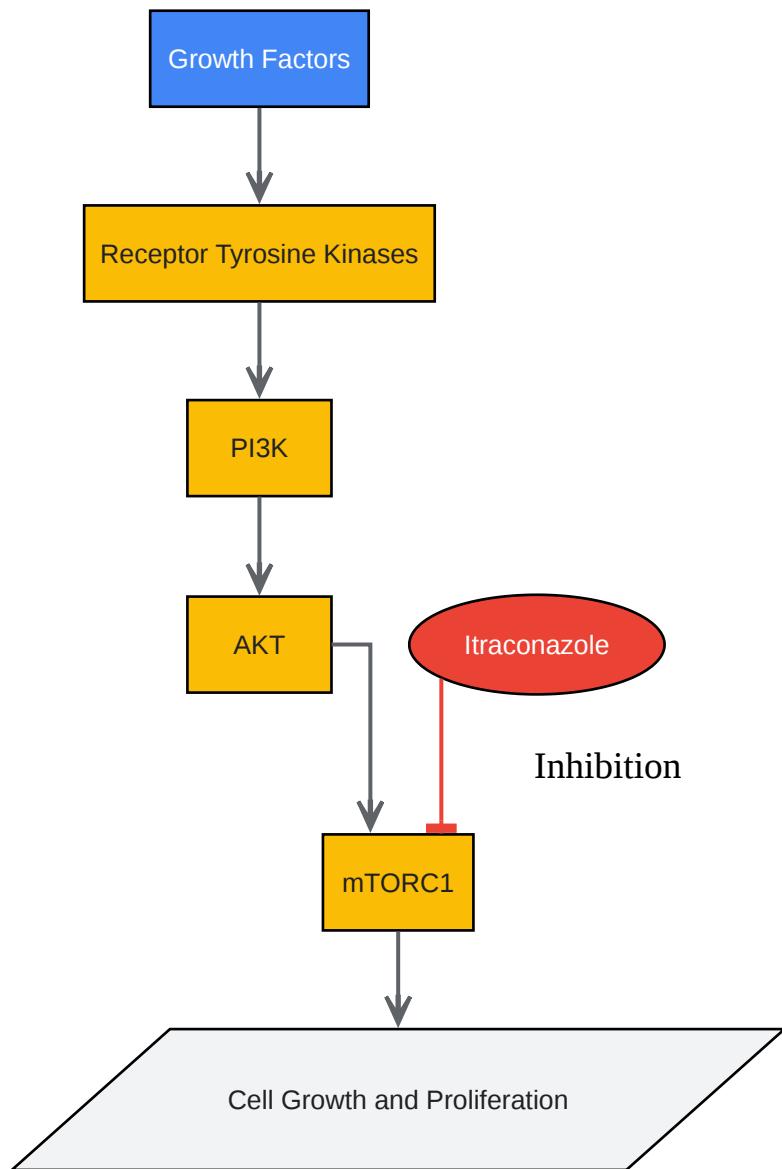
Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.^{[11][12]} Itraconazole exhibits potent anti-angiogenic properties by directly inhibiting endothelial cell proliferation, migration, and tube formation.^{[13][14]} This effect is mediated, at least in part, through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling.^{[15][16]} Itraconazole has been shown to impair VEGFR2 glycosylation, which is critical for its proper function, thereby blocking downstream signaling cascades.^[15] *In vivo* studies have demonstrated that itraconazole treatment leads to a significant reduction in tumor vascularity.^{[14][17]}

Inhibition of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is common in cancer.^[18] Itraconazole has been shown to inhibit the mTOR signaling pathway, particularly in endothelial cells.^{[18][19]} This inhibition is thought to be a consequence of itraconazole's effect on intracellular cholesterol trafficking.^{[19][20]} By disrupting cholesterol transport, itraconazole can lead to the suppression of AKT/mTOR signaling, resulting in reduced cell proliferation and the induction of autophagy.

[19][20] In melanoma models, itraconazole has been shown to suppress the PI3K/mTOR pathway.[21][22]



[Click to download full resolution via product page](#)

Itraconazole disrupts the mTOR signaling cascade, a key regulator of cell growth.

In Vivo Efficacy of Itraconazole: Quantitative Data Summary

Numerous in vivo studies have demonstrated the anti-tumor efficacy of itraconazole across a range of cancer models. The following tables summarize the key quantitative findings from

these studies.

Table 1: Itraconazole Monotherapy in Xenograft Models

Cancer Type	Animal Model	Itraconazole Dose	Treatment Duration	Tumor Growth Inhibition (%)	Reference
Non-Small Cell Lung Cancer (LX-14)					
Cell Lung Cancer (LX-14)	NOD/SCID Mice	75 mg/kg, twice daily	14 days	72%	[17]
Non-Small Cell Lung Cancer (LX-7)					
Medulloblastoma	Mouse Allograft	75-100 mg/kg, twice daily	Not Specified	Significant reduction	[10]
Cutaneous Squamous Cell Carcinoma (A431)					
Cell Carcinoma (A431)	Nude Mice	40 mg/kg, twice daily	~3 weeks	Significant	[23]
Cutaneous Squamous Cell Carcinoma (A431)					
Glioblastoma	Nude Mice	Not Specified	Not Specified	Significant	[20]
Melanoma	Xenograft Mice	Not Specified	Not Specified	Significant	[21][22]

Table 2: Itraconazole in Combination Therapy

Cancer Type	Animal Model	Combination Agent	Itraconazole Dose	Outcome	Reference
Non-Small Cell Lung Cancer	NOD/SCID Mice	Cisplatin (4 mg/kg, every 7 days)	75 mg/kg, twice daily	Significantly enhanced efficacy compared to cisplatin alone	[17]

Table 3: Effects of Itraconazole on Tumor Vasculature

Cancer Type	Animal Model	Itraconazole Dose	Reduction in Mean Tumor Vascular Area (%)	Reference
Non-Small Cell Lung Cancer (LX-14)	NOD/SCID Mice	75 mg/kg, twice daily	From 14.9% to 5.8%	[17]
Non-Small Cell Lung Cancer (LX-7)	NOD/SCID Mice	75 mg/kg, twice daily	From 21.9% to 9.7%	[17]

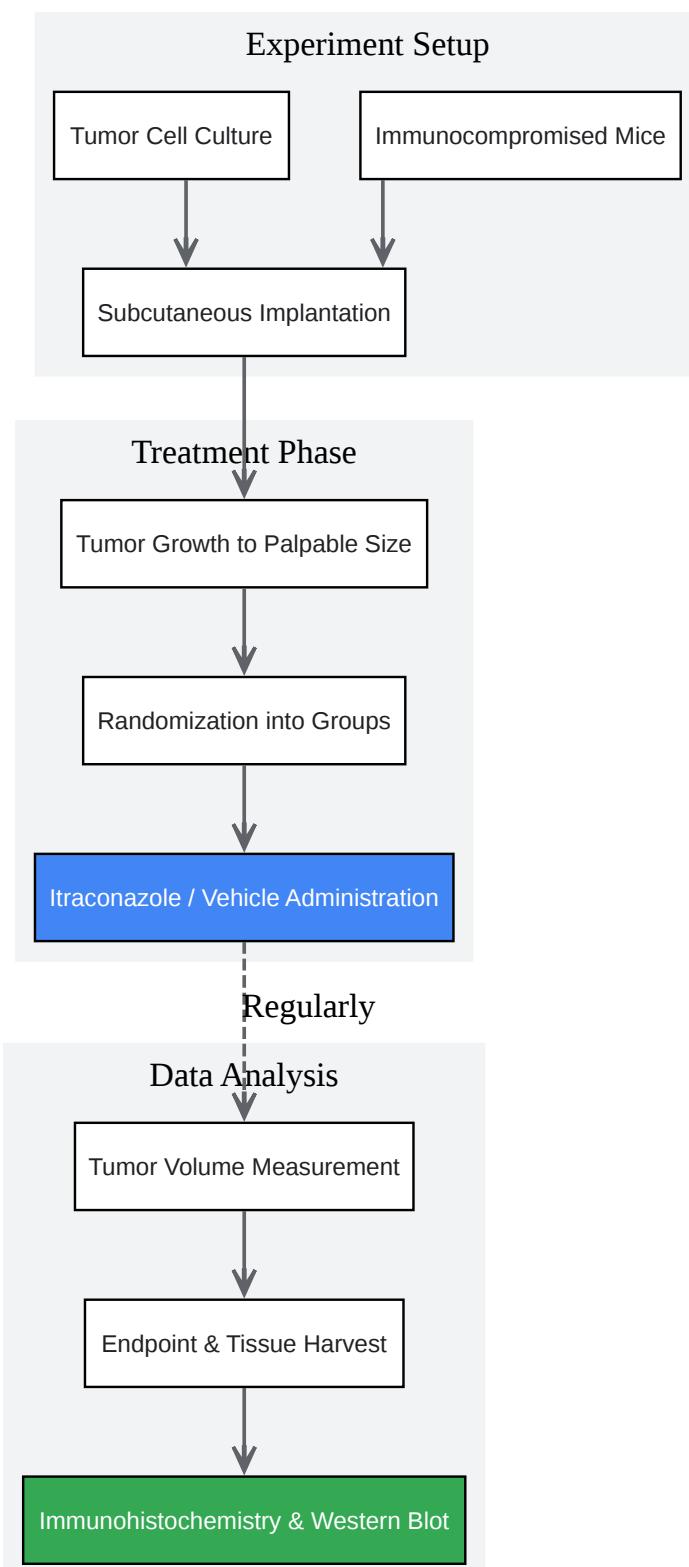
Detailed Experimental Protocols

The following sections provide a generalized methodology for in vivo studies investigating the anti-tumor effects of itraconazole, based on commonly reported protocols.

Animal Models and Tumor Implantation

- Animals: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or nude mice, are commonly used to prevent rejection of human tumor xenografts.[\[17\]](#)[\[23\]](#)

- Tumor Cells: Cancer cell lines (e.g., A431 for squamous cell carcinoma, OE33 for esophageal cancer) or patient-derived xenograft (PDX) models are utilized.[23][24]
- Implantation: A suspension of tumor cells (typically 1×10^6 to 1×10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

[Click to download full resolution via product page](#)

A typical workflow for in vivo evaluation of itraconazole's anti-tumor efficacy.

Drug Preparation and Administration

- Preparation: Itraconazole is typically formulated in a vehicle suitable for oral administration, such as a solution of cyclodextrin or polyethylene glycol.
- Administration: The drug is administered to the mice via oral gavage, with dosages typically ranging from 40 to 100 mg/kg, administered once or twice daily.[17][23]

Tumor Measurement and Data Analysis

- Tumor Volume: Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
- Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
- Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) or angiogenesis (e.g., CD31), and Western blotting to assess the expression and phosphorylation of key signaling proteins.[24]

Conclusion

Itraconazole represents a compelling example of a repurposed drug with significant potential in oncology. Its multifaceted anti-tumor activity, targeting key cancer-driving pathways such as Hedgehog and mTOR signaling, as well as its potent anti-angiogenic effects, has been consistently demonstrated in a variety of in vivo models. The quantitative data from these preclinical studies provide a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents. For researchers and drug development professionals, itraconazole serves as a valuable tool for studying the intricate signaling networks that drive tumor growth and for exploring novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 4. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothed antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer. [vivo.weill.cornell.edu]
- 14. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Itraconazole Inhibits the Growth of Cutaneous Squamous Cell Carcinoma by Targeting HMGCS1/ACSL4 Axis [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Itraconazole: A Repurposed Antifungal with Potent In Vivo Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100856#itraconazole-s-role-in-inhibiting-tumor-growth-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com